

4-(Difluoromethylthio)aniline chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4-(Difluoromethylthio)aniline

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An In-depth Technical Guide to 4-(Difluoromethylthio)aniline for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(Difluoromethylthio)aniline** (CAS No: 24933-60-6), a fluorinated building block of increasing importance in the fields of medicinal chemistry and materials science. We will delve into its core chemical identity, synthesis, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Nomenclature

4-(Difluoromethylthio)aniline is an aniline derivative characterized by the presence of a difluoromethylthio (-SCF₂H) group at the para-position of the benzene ring. This functional group imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules and advanced materials.

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- Chemical Structure: 
- IUPAC Name: 4-[(difluoromethyl)sulfanyl]aniline[1]

- Common Synonyms: 4-((Difluoromethyl)thio)aniline, 4-Difluoromethylsulfanyl-phenylamine, 4-Aminophenyl difluoromethyl sulfide[1][2]
- CAS Number: 24933-60-6[1][2]
- Molecular Formula: C₇H₇F₂NS[1]
- Molecular Weight: 175.20 g/mol [1]

Physicochemical and Spectroscopic Properties

The introduction of the -SCF₂H group significantly influences the molecule's properties compared to aniline. It increases lipophilicity while also providing a hydrogen bond donor capability, a combination of features valuable in drug design.[3]

Table 1: Physicochemical Properties of **4-(Difluoromethylthio)aniline**

Property	Value	Reference
CAS Number	24933-60-6	[1][2]
Molecular Formula	C ₇ H ₇ F ₂ NS	[1]
Molecular Weight	175.20 g/mol	[1]
Boiling Point	64°C @ 0.01 mmHg	[1]
Appearance	Expected to be a liquid	Inferred from related structures
Hazard Codes	T (Toxic), Xi (Irritant)	[1]

Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts / Characteristics
¹ H NMR	Aromatic protons (AA'BB' system, ~6.6-7.4 ppm), Amine protons (broad singlet, ~3.8 ppm), -SCF ₂ H (triplet, J ~56 Hz, ~6.5-7.0 ppm)
¹³ C NMR	Aromatic carbons (~115-150 ppm), C-SCF ₂ H (~120-130 ppm), CF ₂ H (triplet, J ~230-240 Hz)
¹⁹ F NMR	Doublet (J ~56 Hz, ~ -90 to -100 ppm)
Mass Spec (EI)	M ⁺ peak at m/z = 175

Note: The spectroscopic data are predicted based on the structure and data from analogous compounds. Experimental verification is required.

Synthesis and Mechanistic Rationale

The synthesis of aryl difluoromethyl thioethers can be achieved through several modern methodologies. A robust and increasingly common approach involves the difluoromethylation of the corresponding thiol, in this case, 4-aminothiophenol. This method avoids the handling of hazardous difluoromethane gas and offers good functional group tolerance. The use of a bench-stable S-(difluoromethyl)sulfonium salt serves as an efficient difluorocarbene precursor. [4][5]

Protocol: Synthesis via Difluoromethylation of 4-Aminothiophenol

This protocol is based on established methods for the difluoromethylation of thiophenols. [4][5]

Step 1: Preparation of the Reaction Mixture

- To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminothiophenol (1.0 eq).
- Dissolve the thiol in a suitable anhydrous solvent, such as acetonitrile or tetrahydrofuran (THF).

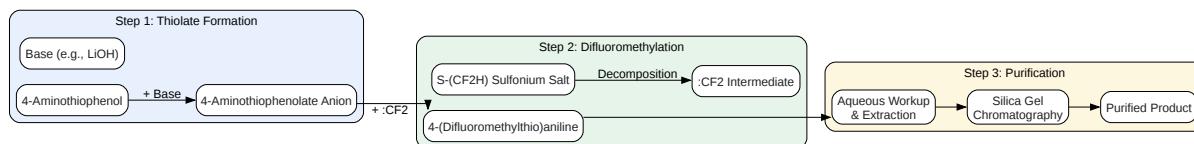
- Add a base, such as lithium hydroxide (LiOH) or potassium carbonate (K_2CO_3) (1.5 - 2.0 eq), to the solution. The choice of a base is critical; it deprotonates the thiol to form the more nucleophilic thiolate anion (ArS^-), which is the active species for the subsequent reaction.[5]

Step 2: Difluoromethylation

- In a separate vessel, dissolve the S-(difluoromethyl) diarylsulfonium salt (e.g., S-(difluoromethyl)-S,S-diphenylsulfonium tetrafluoroborate) (1.2 eq) in the same anhydrous solvent.
- Slowly add the solution of the difluoromethylating agent to the stirring thiolate solution at room temperature.
- The reaction mechanism proceeds via the attack of the nucleophilic thiolate on the sulfonium salt, which then fragments to generate a difluorocarbene ($:CF_2$) intermediate. This highly reactive species is immediately trapped by another thiolate anion to form the desired $S-CF_2H$ bond.[4][6]
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.

Step 3: Work-up and Purification

- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield pure **4-(Difluoromethylthio)aniline**.

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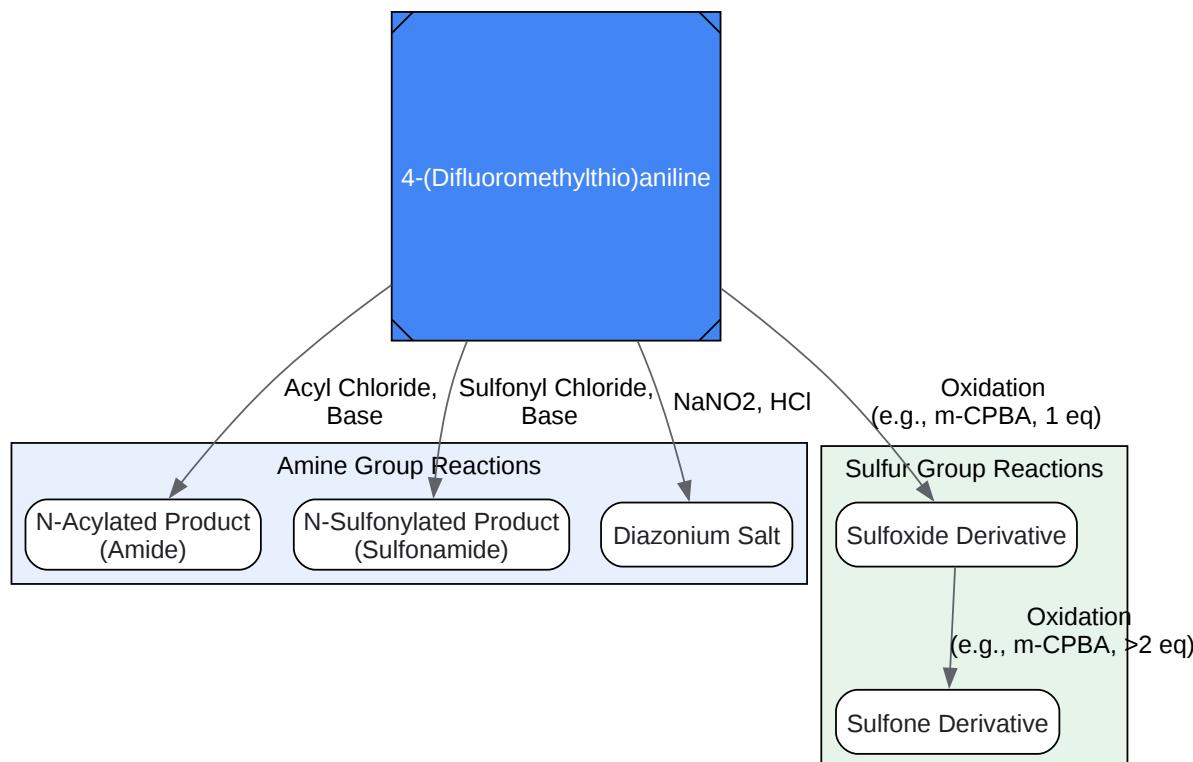
Caption: Workflow for the synthesis of **4-(Difluoromethylthio)aniline**.

Reactivity and Key Chemical Transformations

The reactivity of **4-(Difluoromethylthio)aniline** is governed by its two primary functional groups: the nucleophilic aromatic amine ($-\text{NH}_2$) and the difluoromethylthio ($-\text{SCF}_2\text{H}$) moiety.

- **Reactions of the Amino Group:** The $-\text{NH}_2$ group is a versatile handle for synthetic elaboration. It readily undergoes standard aniline chemistry, including:
 - **Acylation/Amide Formation:** Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
 - **Sulfonylation:** Reaction with sulfonyl chlorides to produce sulfonamides.
 - **Alkylation:** N-alkylation, although selectivity can be an issue.
 - **Diazotization:** Conversion to a diazonium salt using nitrous acid (NaNO_2/HCl), which can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.^[7]
- **Reactions of the Difluoromethylthio Group:** The $-\text{SCF}_2\text{H}$ group is generally stable under many reaction conditions. However, the sulfur atom can be oxidized to the corresponding sulfoxide ($-\text{S}(\text{O})\text{CF}_2\text{H}$) and sulfone ($-\text{S}(\text{O})_2\text{CF}_2\text{H}$) using appropriate oxidizing agents (e.g., m-CPBA, Oxone®). This transformation is significant as it dramatically alters the electronic

properties of the substituent, converting it from a weak electron-donating/withdrawing group to a powerful electron-withdrawing group.



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Caption: Key reactivity pathways of **4-(Difluoromethylthio)aniline**.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.^{[8][9]} The -SCF₂H group, in particular, offers a unique and advantageous profile for medicinal chemists.

- Bioisosterism: The difluoromethyl group is recognized as a bioisostere of thiol (-SH) and hydroxyl (-OH) groups.^[3] It can participate in hydrogen bonding as a lipophilic H-bond donor, potentially improving target engagement while simultaneously increasing membrane permeability due to its higher lipophilicity.^[3]
- Metabolic Stability: Fluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced drug dosage.^[8]
- Modulation of pKa: The electronic properties of the -SCF₂H group can influence the pKa of the nearby amino group, which can be fine-tuned to optimize target binding or solubility.
- Valuable Intermediate: As a primary aniline, this compound is a key starting material for building more complex molecular scaffolds. Its derivatives are explored as intermediates in the synthesis of kinase inhibitors, antimicrobial agents, and agrochemicals.^{[7][10]} The analogous trifluoromethylthio (-SCF₃) aniline is a known building block for pharmaceuticals, and **4-(Difluoromethylthio)aniline** serves a similar strategic role.^{[11][12]}

Safety and Handling

According to available safety data, **4-(Difluoromethylthio)aniline** is classified as toxic and an irritant.^[1]

- Hazard Codes: T, Xi^[1]
- Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin).
- Safety Precautions: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood.

Conclusion

4-(Difluoromethylthio)aniline is a specialized chemical building block with significant potential for innovation in drug discovery and materials science. Its unique combination of a reactive aniline handle and a property-modulating difluoromethylthio group makes it a valuable tool for chemists. Understanding its synthesis, reactivity, and the strategic rationale for its use allows

researchers to fully leverage its potential in the creation of next-generation functional molecules.

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